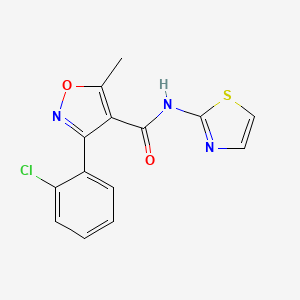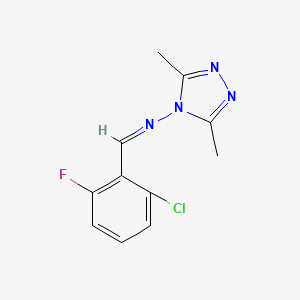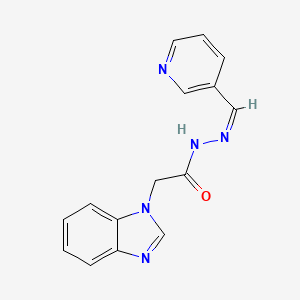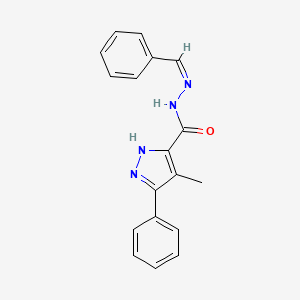
4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine, also known as MNBP, is a compound that has been studied for its potential applications in the field of medicinal chemistry. MNBP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been found to inhibit the growth of cancer cells by inducing autophagy. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This compound has also been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One of the advantages of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine is that it exhibits potent anticancer and antimicrobial activity at relatively low concentrations. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine. One area of research could be to further investigate the mechanism of action of this compound, in order to optimize its therapeutic potential. Another area of research could be to explore the potential of this compound as a combination therapy with other anticancer or antimicrobial agents. Finally, research could be directed towards developing novel formulations of this compound, such as nanoparticles or liposomes, in order to improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, this compound is a compound that has shown promise in the field of medicinal chemistry. Its potent anticancer and antimicrobial activity make it a promising candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine involves the reaction of 4-methylbenzylamine with 4-nitrobenzaldehyde in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is then purified by recrystallization. The yield of this compound obtained from this method is around 70%.
科学的研究の応用
4-(4-methylbenzyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been studied for its potential applications in the treatment of various diseases. It has been found to exhibit anticancer activity against different types of cancer cells, including breast cancer, colon cancer, and lung cancer. This compound has also been shown to possess antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(9-7-17)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNHFELRKXRCRA-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)



![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)



![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)
![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)